Nortrachelogenin

Overview

Description

Synthesis Analysis

The synthesis analysis of Nortrachelogenin is not available in the retrieved information.Molecular Structure Analysis

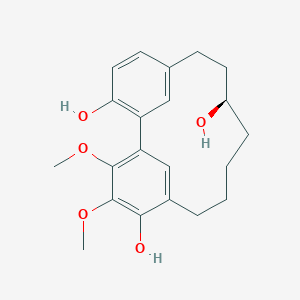

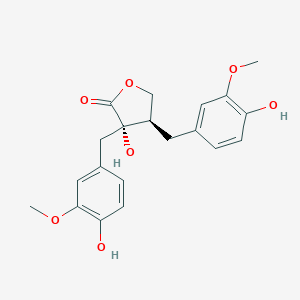

Nortrachelogenin has a molecular weight of 374.38 and a molecular formula of C20H22O712. Its structure includes an α-hydroxylated lactone4.

Chemical Reactions Analysis

The specific chemical reactions involving Nortrachelogenin are not detailed in the retrieved information.Physical And Chemical Properties Analysis

Nortrachelogenin appears as a white to off-white solid2. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc1.

Scientific Research Applications

1. Antibacterial Mechanism in Escherichia coli O157

- Summary of Application : Nortrachelogenin has been found to have antibacterial effects against pathogenic bacteria, including antibiotic-resistant strains. Its efficacy was particularly noted against Escherichia coli O157 .

- Methods of Application : The antibacterial mode of action was investigated by assaying the effect of Nortrachelogenin on the penetration of SYTOX green into bacterial cells, which is a measure of the permeability of the plasma membrane .

- Results or Outcomes : The study found that Nortrachelogenin exerts its antibacterial effect by disorganizing and perturbing the cytoplasmic membrane, resulting in the loss of intracellular components . This demonstrates the potential of Nortrachelogenin as a candidate for antibiotic drug development .

2. Antifungal Properties in Candida albicans

- Summary of Application : Nortrachelogenin has been found to have antifungal properties and has been studied for its mode of action against pathogenic fungi, particularly Candida albicans .

- Methods of Application : The study performed susceptibility tests against several pathogenic fungi and verified the absence of hemolysis against human erythrocytes .

- Results or Outcomes : The study revealed that Nortrachelogenin induced membrane disruption and caspase-dependent apoptosis in Candida albicans . It was found to increase reactive oxygen species (ROS) in response to intracellular stress and increased concentrations of both intracellular and extracellular trehalose without causing hemolysis .

3. Therapeutic Effect on Collagen-Induced Arthritis

- Summary of Application : Nortrachelogenin has been found to have therapeutic effects on collagen-induced arthritis in rats. It was extracted from Loranthus parasiticus and was identified as a novel natural lignan derivative with previously unrecognized anti-inflammatory activity .

- Methods of Application : The collagen-induced arthritis (CIA) model was established by intradermal injection of collagen. Rats were then treated with Nortrachelogenin at a concentration of 50 mg/kg and 100 mg/kg .

- Results or Outcomes : Nortrachelogenin significantly attenuated the immune responses in the joints of CIA rats, leading to lower levels of proinflammatory cytokines (IL-6 and TNF-α) and higher levels of free androgen in the serum compared to the CIA model . The results suggest that further application of sex hormone-like compounds in the treatment of rheumatoid arthritis and the potential clinical applications of Nortrachelogenin are promising .

4. Antioxidative and Hormone-Modulating Activities

- Summary of Application : Nortrachelogenin, along with other lignan derivatives, has been found in lignan-rich beans, nuts, and various seeds. These foods are known for their antioxidative and hormone-modulating activities .

- Methods of Application : The study involved the extraction of Nortrachelogenin and other lignan derivatives from Loranthus parasiticus and their subsequent testing for antioxidative and hormone-modulating activities .

- Results or Outcomes : The results of molecular docking using AutoDock Vina showed that the lignan derivative (-)-nortrachelogenin was the most effective compound for binding to sex hormone-binding globulin (SHBG), thus inhibiting the activity of NFκB in LPS-stimulated macrophages . This suggests that Nortrachelogenin and similar compounds could have potential applications in the treatment of hormone-dependent conditions .

Safety And Hazards

Nortrachelogenin is toxic and contains a pharmaceutically active ingredient7. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes7.

Future Directions

The potential of Nortrachelogenin as a candidate for antibiotic drug development has been suggested, given its antibacterial effect5. However, more research is needed to fully understand its biological effects and potential applications.

properties

IUPAC Name |

(3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortrachelogenin | |

CAS RN |

34444-37-6 | |

| Record name | Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 34444-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

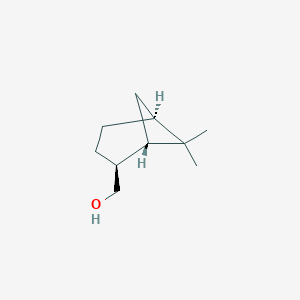

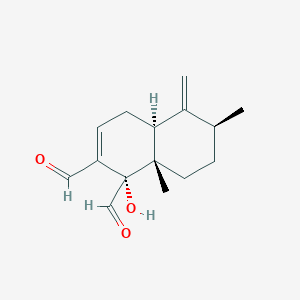

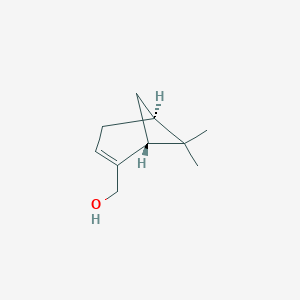

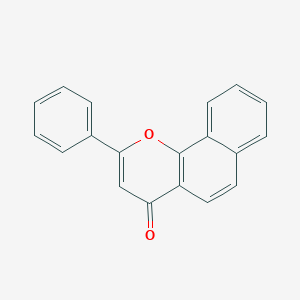

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)